2-Chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one
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Overview
Description
The compound “2-Chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one” is an organic compound. Its structure contains chlorine, a methyl group, a thiazole ring, and a ketone group . It is often found in the form of a white crystalline solid .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which consists of sulfur and nitrogen in such a way that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties .Physical and Chemical Properties Analysis
This compound is a liquid with a mild odor. It has a relative density of 1.19 and a viscosity of 5.0 mPa.s at 23°C. It has a freezing point of -18 to -21.5°C and a pH of 3.5-5.0. It is soluble in water, low carbon alcohols, and ethylene glycol .Scientific Research Applications
Synthesis and Characterization
Alternative Synthesis Routes : The compound has been synthesized through various methods, including coupling between specific carboxamides and ethanols (Shahinshavali et al., 2021).
Synthesis of Related Compounds : Synthesis techniques for related compounds with potential biological activity have been explored, emphasizing the importance of specific substituents and reaction conditions (Párkányi & Schmidt, 2000).
Biological Activities
Antibacterial and Antifungal Activities : Azole-containing piperazine derivatives, closely related to the compound, have shown significant in vitro antibacterial and antifungal activities (Gan et al., 2010).
Anticancer Potential : Some 1,3-thiazoles with piperazine substituents, similar in structure, have exhibited notable anticancer activity against various human tumor cell lines (Turov, 2020).
Antimicrobial Agents : Research has shown the synthesis and evaluation of new benzothiazoles as antimicrobial agents, suggesting possible applications for similar compounds (Al-Talib et al., 2016).
Luminescent Properties : The compound's relatives have been studied for their luminescent properties and potential in photo-induced electron transfer applications, indicating a range of possible research uses (Gan et al., 2003).
Chemical Reactions and Properties
Halocyclization : Studies on the halocyclization of related compounds have expanded the understanding of their chemical reactions and potential applications (Zborovskii et al., 2011).
Green Microwave Synthesis : The environmentally friendly synthesis of related compounds using microwave irradiation has been explored, contributing to greener chemistry practices (Said et al., 2020).
Molecular Structure Studies : Research into closely related compounds has provided insights into their molecular structures and intermolecular interactions, critical for understanding their chemical properties (Mahesha et al., 2019).
Safety and Hazards
Future Directions
The compound “2-Chloro-1-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}ethan-1-one” has a wide range of applications, mainly as a raw material for pesticides, insecticides, and antibiotics. It has antibacterial and insecticidal functions, making it important in the agricultural field. It can also be used as an intermediate for synthesizing other compounds . Future research could explore its potential uses in other fields.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The sulfur atom in the thiazole ring can oxidize thiol-containing residues, effectively killing most aerobic and anaerobic bacteria .
Biochemical Pathways
Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
One related compound, thiamethoxam, is known to be stable in water under acidic conditions but hydrolyzed under alkaline conditions . This suggests that pH could be an important environmental factor influencing the action of this compound.
Properties
IUPAC Name |
2-chloro-1-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3OS/c1-9-13-10(8-17-9)7-14-2-4-15(5-3-14)11(16)6-12/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSRJGNTRGGGTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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